5-Amino-3-bromo-4-methylpyridin-2(1H)-one
Description
Overview of Pyridinone Derivatives in Modern Chemistry
Pyridinones, six-membered aromatic lactams, occupy a privileged position in medicinal chemistry due to their dual hydrogen-bonding capacity and tunable electronic properties. The 2-pyridinone scaffold, in particular, serves as a bioisostere for peptide bonds and nucleic acid bases, enabling interactions with diverse biological targets. Substituted pyridinones exhibit broad pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects, as demonstrated by FDA-approved drugs such as pirfenidone (anti-fibrotic) and doravirine (anti-HIV). The structural plasticity of the pyridinone ring allows for regioselective functionalization, making it a cornerstone in fragment-based drug design and kinase inhibitor development.
Historical Context and Emergence of Substituted Pyridinones
The synthesis of substituted pyridinones dates to the mid-20th century, with early efforts focused on cyclocondensation reactions of malonate derivatives and enaminones. The 1990s saw advancements in regioselective halogenation and alkylation techniques, enabling the preparation of polysubstituted variants. For instance, the introduction of bromine at position 3, as seen in this compound, became feasible through electrophilic substitution or transition-metal-catalyzed cross-couplings. The emergence of microwave-assisted and one-pot multicomponent reactions further streamlined access to complex pyridinones, including those with amino and methyl groups.
Rationale for Researching this compound
This compound’s substitution pattern confers distinct advantages:
- Amino Group (Position 5) : Enhances hydrogen-bond donor capacity and participates in Schiff base formation, facilitating coordination to metal ions or biomolecular targets.
- Bromo Substituent (Position 3) : Serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups.
- Methyl Group (Position 4) : Modulates lipophilicity and steric bulk, potentially improving membrane permeability and target selectivity.
These features position the compound as a promising intermediate for anticancer agents, kinase inhibitors, and antimicrobials, aligning with trends in pyridinone-based drug discovery.
Scope and Objectives of the Present Academic Inquiry
This review aims to:
- Analyze synthetic methodologies for this compound, emphasizing regioselectivity and yield optimization.
- Investigate the compound’s reactivity in nucleophilic substitution and metal-catalyzed transformations.
- Evaluate its potential applications in medicinal chemistry through structure-activity relationship (SAR) studies.
The following sections adhere strictly to these objectives, excluding extraneous discussions of pharmacokinetics or toxicology.
Table 1: Comparative Analysis of Pyridinone Derivatives
| Substituent Positions | Biological Activity | Key References |
|---|---|---|
| 3-Bromo, 4-methyl | Kinase inhibition potential | |
| 5-Amino, 3-cyano | Antimicrobial activity | |
| 4-Hydroxy, 2-carboxy | Metal chelation |
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
5-amino-3-bromo-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7BrN2O/c1-3-4(8)2-9-6(10)5(3)7/h2H,8H2,1H3,(H,9,10) |
InChI Key |
PIJSPJOTJCTEST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1N)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves two key transformations:
- Bromination at the 3-position of the pyridinone ring.
- Amination at the 5-position to introduce the amino group.
A common approach starts from a suitably substituted pyridinone or pyridine derivative, followed by selective bromination and subsequent nucleophilic substitution or reduction to install the amino functionality.
Synthetic Routes and Reaction Conditions
According to BenchChem's overview, the compound can be synthesized by first brominating 4-methyl-1,2-dihydropyridin-2-one to introduce bromine at the 3-position. This is typically done using bromine or a brominating agent in the presence of a solvent and catalyst optimized for regioselectivity. The amino group at the 5-position is then introduced via nucleophilic substitution using ammonia or an amine source under controlled conditions to avoid over-substitution or side reactions.
Industrial Production Methodology
Industrial scale synthesis often employs continuous flow reactors to improve efficiency and yield. Large-scale bromination and amination reactions are optimized for throughput, selectivity, and minimal by-products. Automated systems allow precise control of temperature, reagent addition, and reaction time, enhancing reproducibility and purity of the final product.
Detailed Multi-Step Synthesis from Precursors
A patent (CN101560183B) describes a multi-step process for preparing brominated and aminated methylpyridine derivatives closely related to the target compound:
| Step | Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Condensation of diethyl malonate salts with 5-nitro-2-chloropyridine, followed by acidic decarboxylation to obtain 5-nitro-2-methylpyridine | Diethyl malonate + alkali metal (e.g., sodium), acidic conditions for decarboxylation | High yield, mild conditions |
| 2 | Catalytic hydrogenation of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine | Pd/C catalyst, hydrogen gas, 15-40 °C, 16 h reaction | ~97% yield |
| 3 | Formation of salt with acid (e.g., HBr), followed by bromination using bromine and sodium nitrite in aqueous solution at low temperature (-5 to 0 °C) | 48% HBr, bromine, sodium nitrite, NaOH for basification | ~92% yield of 5-bromo-2-methylpyridine |
This sequence provides a robust route to brominated aminomethylpyridine intermediates, which can be further functionalized to obtain the target this compound.
Advanced Functional Group Manipulation via Metal-Catalyzed Reactions
A more complex synthetic approach involving transition metal catalysis is described in a patent (WO2024015825A1). This method involves:
- Protecting the amino group by forming a directing group on 2-amino-3,5-dibromo-4-methylpyridine.
- Selective replacement of the 3-bromo substituent with a methyl group using a methyl zinc reagent in the presence of a nickel catalyst.
- Hydrolysis to remove the directing group, regenerating the free amine.
This method highlights the use of organometallic reagents and catalysts to achieve selective substitution on the pyridine ring, offering a pathway to structurally related compounds with precise control over substitution patterns.
Data Table Summarizing Key Preparation Methods
Research Findings and Analysis
- The bromination step is critical for regioselectivity. Controlled addition of bromine at low temperatures minimizes polybromination and side reactions.
- The amination is efficiently achieved via catalytic hydrogenation of nitro precursors or nucleophilic substitution on halogenated intermediates.
- Use of directing groups and metal catalysts enables selective functionalization on the pyridine ring, allowing for structural diversification.
- Industrial methods emphasize mild reaction conditions , high yields , and ease of product isolation , important for scale-up.
- The compound serves as an intermediate for further synthesis of biologically active heterocycles and pharmaceuticals, underscoring the importance of reliable synthetic routes.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 3 undergoes palladium-catalyzed cross-coupling with arylboronic acids, enabling the introduction of aromatic moieties. This reaction is pivotal for constructing biaryl systems:
Example Reaction
5-Amino-3-bromo-4-methylpyridin-2(1H)-one reacts with arylboronic acids under Suzuki conditions to yield 5-amino-3-aryl-4-methylpyridin-2(1H)-one derivatives.
Key factors influencing yield include the choice of ligand (e.g., Xantphos), base (Cs₂CO₃), and solvent polarity.
Nucleophilic Aromatic Substitution
The bromine atom is susceptible to nucleophilic displacement, particularly with oxygen- or nitrogen-based nucleophiles:
Example Reaction
Replacement of bromine with an alkoxy group via nucleophilic substitution:
| Reagents & Conditions | Yield | Nucleophile | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| K₂CO₃, 2-bromo-5-(TBS-oxy)pyridine | 46% | Pyridinyloxy | 1,4-dioxane | 85°C | |
| Cs₂CO₃, tert-butyl-dimethylsilane | 35% | Silane derivative | 1,4-dioxane | 100°C |
Reactions proceed efficiently with polar aprotic solvents and elevated temperatures.
Functionalization of the Amino Group
The primary amino group at position 5 participates in acetylation, alkylation, and urea formation:
Urea Derivative Synthesis
Reaction with phosgene and methylamine yields a urea-linked product:
| Reagents & Conditions | Yield | Purity | Reference |
|---|---|---|---|
| Phosgene (20% in toluene), DIPEA, methylamine | 99% | 80% |
Schiff Base Formation
The amino group reacts with aldehydes under mild conditions to form imines, though specific data for this compound requires further study.
Reductive Transformations
The compound serves as a product in reductive amination pathways. For example, reduction of a nitro precursor:
Nitro to Amino Reduction
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one is reduced using Fe/NH₄Cl:
| Reagents & Conditions | Yield | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Fe powder, NH₄Cl, H₂O/EtOH | 34% | Ethanol/water | 95°C, 3 h |
Palladium-Catalyzed C–N Coupling
Buchwald-Hartwig amination introduces secondary amines at the bromine site:
Example Reaction
Coupling with tert-butyl-dimethylsilane derivatives:
| Reagents & Conditions | Yield | Catalyst | Ligand | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, Xantphos, Cs₂CO₃ | 19% | Pd(OAc)₂ | Xantphos |
Key Reactivity Trends
-
Bromine Reactivity : Dominates cross-coupling and substitution pathways.
-
Amino Group Versatility : Enables derivatization for drug discovery.
-
Steric Effects : The methyl group at position 4 influences regioselectivity in coupling reactions .
Experimental protocols emphasize optimizing catalyst systems and reaction conditions to enhance yields. Continued research focuses on expanding its utility in medicinal chemistry and materials science.
Scientific Research Applications
5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituent positions, physicochemical properties, and biological relevance:
*Calculated based on isotopic composition.
Key Observations:
- Functional Groups : The hydroxymethyl group in CAS 1227502-35-3 increases polarity and solubility compared to the target compound’s methyl group, which may enhance bioavailability in aqueous environments .
- Halogen Diversity : The 4-Br/3-Cl combination in CAS 2172654-58-7 suggests utility in pesticides, mirroring bromacil (a brominated pyrimidinedione herbicide) .
Physicochemical and Spectroscopic Differences
- Boiling Point: The target compound’s methyl group at position 4 likely increases hydrophobicity compared to 3-Amino-5-bromo-1-methylpyridin-2(1H)-one (predicted boiling point 258.7°C vs. ~270°C estimated for the target).
- NMR Signatures: Analogues like Sch-642305 () and compounds in Table 1 () show distinct ¹H/¹³C NMR shifts depending on substituents. For example, the amino group in the target compound would deshield adjacent protons, while bromine induces downfield shifts in ¹³C NMR .
Biological Activity
5-Amino-3-bromo-4-methylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing knowledge on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with an amino group at the 5-position and a bromine atom at the 3-position, with a methyl group at the 4-position. These functional groups are crucial for its biological interactions, influencing its reactivity and binding properties with biological targets.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with enzymes and receptors.
- Halogen Bonding : The presence of bromine allows for halogen bonding, which may stabilize interactions with target proteins or nucleic acids.
These interactions can modulate enzymatic activities and receptor binding, leading to diverse biological effects including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticancer Properties
In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:
- Cell Lines Tested : Effects were observed in human cervical cancer (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cell lines.
- IC50 Values : The compound displayed IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | X |
| Caco-2 | Y |
| MDA-MB-231 | Z |
(Note: Specific IC50 values need to be sourced from experimental data.)
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that the compound significantly inhibited bacterial growth compared to control groups, suggesting its potential as a lead compound in antibiotic development .
Study on Anticancer Activity
Another investigation focused on the anticancer properties of this compound in vitro. It was found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This study highlighted the compound's potential as a therapeutic agent in cancer treatment .
Q & A
Q. What synthetic strategies are recommended for 5-Amino-3-bromo-4-methylpyridin-2(1H)-one?
Methodological Answer:
- Direct Bromination : Start with 5-amino-4-methylpyridin-2(1H)-one and use electrophilic bromination (e.g., NBS in DMF) under controlled conditions to achieve regioselective substitution at the 3-position. Monitor reaction progress via TLC and adjust stoichiometry to minimize over-bromination .
- Pyridyne Cyclization : Adapt methods from pyridyne intermediates, as seen in the synthesis of perlolidine, where bromine is introduced via a reactive intermediate. Optimize temperature (60–80°C) and solvent (THF or DCM) to stabilize the pyridyne species .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- 1H NMR : Identify tautomeric forms (e.g., lactam vs. lactim) by analyzing chemical shifts of NH protons (δ ~10–12 ppm) and aromatic protons (δ ~6–8 ppm). Compare with data for 5-bromo-2-hydroxypyridine derivatives .
- IR Spectroscopy : Confirm the lactam carbonyl stretch (~1650–1700 cm⁻¹) and amino N-H stretches (~3300 cm⁻¹). Use KBr pellets for solid-state analysis .
- Mass Spectrometry : Employ HRMS to validate molecular weight (C₆H₇BrN₂O; theoretical MW: 217.99) and isotopic patterns for bromine .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential bromine vapor release during decomposition .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can regioselectivity issues in bromination be resolved for pyridinone derivatives?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the amino group) to steer bromination to the 3-position. Deprotect post-reaction using acidic hydrolysis (HCl/EtOH) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic bromination at electron-rich positions. Contrast with non-polar solvents that may favor alternative sites .
Q. What computational approaches predict tautomeric stability in this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model tautomers (lactam vs. lactim). Compare Gibbs free energies (ΔG) to identify the dominant form. Basis sets like 6-31G(d,p) are sufficient for preliminary analysis .
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on tautomer populations. Use Amber or GROMACS with explicit solvent models .
Q. How do amino and bromo substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Bromo as Leaving Group : The 3-bromo site is reactive in Pd-catalyzed couplings. Use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor for dehalogenation side reactions .
- Amino Group Protection : Protect the amino group as a Boc derivative to prevent catalyst poisoning. Deprotect post-coupling with TFA/DCM .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- SHELX Refinement : Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL for refinement, focusing on anisotropic displacement parameters for bromine and methyl groups. Validate with R-factor convergence (<5%) .
- Hydrogen Bonding Analysis : Identify intermolecular H-bonds (N-H⋯O) using Mercury software. Compare packing motifs with analogous pyridinones .
Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for brominated pyridinones?
Methodological Answer:
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities. Recrystallize from ethanol/water (9:1) and compare with literature values (e.g., 198–202°C for 5-bromo-4-methyl-2(1H)-pyridinone) .
- Polymorphism Screening : Perform slurry experiments in multiple solvents (e.g., acetone, ethyl acetate) to isolate stable polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
